1-Cyano-3-methylquinolin-1-ium
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Overview
Description
1-Cyano-3-methylquinolin-1-ium is a heterocyclic aromatic compound with the molecular formula C11H9N2+. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the quinoline ring, making it a unique and versatile molecule .
Preparation Methods
The synthesis of 1-Cyano-3-methylquinolin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of this compound iodide .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Cyano-3-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinoline derivatives with different functional groups and substitution patterns .
Scientific Research Applications
1-Cyano-3-methylquinolin-1-ium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyano-3-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Cyano-3-methylquinolin-1-ium can be compared with other similar compounds, such as:
4-Cyano-1-methylquinolin-1-ium: Similar in structure but with the cyano group at the 4-position instead of the 3-position.
1-Ethyl-2,6-dimethylquinolin-1-ium: Contains ethyl and methyl groups at different positions on the quinoline ring.
1-Methyl-2-(3-nitrostyryl)quinolin-1-ium: Contains a nitrostyryl group attached to the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9N2+ |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-methylquinolin-1-ium-1-carbonitrile |
InChI |
InChI=1S/C11H9N2/c1-9-6-10-4-2-3-5-11(10)13(7-9)8-12/h2-7H,1H3/q+1 |
InChI Key |
LXAAAPLYIKGUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)C#N |
Origin of Product |
United States |
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